6-fluoro-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Description
Properties
IUPAC Name |
6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3/c1-24-15-5-3-2-4-11(15)17-21-18(25-22-17)13-9-20-14-7-6-10(19)8-12(14)16(13)23/h2-9H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWOHKIQMNIKFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the fluoro group and the oxadiazole ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- Molecular Formula : C21H21FN4O4
- Molecular Weight : 412.4 g/mol
- IUPAC Name : 6-Fluoro-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of quinoline and oxadiazole compounds. For instance, compounds similar to this compound have shown significant activity against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa.
Case Study: Antimicrobial Screening
A study conducted on synthesized derivatives demonstrated that certain compounds exhibited low Minimum Inhibitory Concentration (MIC) values against Mycobacterium smegmatis, indicating potential as antituberculosis agents. Specifically, compounds with electron-withdrawing groups showed enhanced activity, suggesting that structural modifications can lead to improved efficacy against resistant strains .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 6d | 6.25 | Mycobacterium smegmatis |
| 9c | 12.5 | Pseudomonas aeruginosa |
Anticancer Properties
The quinoline scaffold is known for its anticancer activities. Research indicates that compounds containing the oxadiazole moiety can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
In vitro studies have shown that derivatives of quinoline with oxadiazole groups effectively inhibit cancer cell lines such as HeLa and MCF7. The mechanism involves the modulation of apoptotic pathways and interference with cellular signaling cascades .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 6-Fluoro Compound | 15 | HeLa |
| 6-Fluoro Compound | 20 | MCF7 |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compounds.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparison with Similar Compounds
Research Findings and Implications
- Anticancer Potential: The oxadiazole-containing target compound is hypothesized to exhibit superior metabolic stability compared to triazole analogs, though direct cytotoxicity data are lacking. The triazole derivative’s activity against HL60 cells suggests that fluorine and heterocyclic substituents are critical for antileukemic effects .
- Structural Flexibility: The quinolinone core’s flexibility may offer advantages over rigid quinazolinones in targeting dynamic enzyme pockets, as seen in Bederocin (a related antibacterial quinolinone) .
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to those for triazole analogs, involving cyclocondensation of amidoximes with carboxylic acid derivatives .
Biological Activity
6-Fluoro-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This compound belongs to the oxadiazole family, which is known for diverse biological effects including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 385.43 g/mol
- CAS Number : 1111025-88-7
This compound features a quinoline core substituted with a fluorine atom and an oxadiazole moiety linked to a methoxyphenyl group, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research has indicated that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:
- Inhibition of Enzymes : Compounds similar to this compound have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have reported IC values ranging from 25 to 50 µM against MCF7 breast cancer cells .
Antimicrobial Activity
The oxadiazole derivatives have also shown promising antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis. For example:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Oxadiazole Derivative A | E. coli | 30 |
| Oxadiazole Derivative B | S. aureus | 15 |
These results indicate that modifications in the oxadiazole structure can enhance antimicrobial efficacy .
Anti-inflammatory Effects
Compounds containing the oxadiazole moiety have been evaluated for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like COX and LOX. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds:
- Study on Anticancer Activity : A recent study demonstrated that a related oxadiazole derivative significantly inhibited tumor growth in vivo in mouse models with human cancer xenografts. The study reported a reduction in tumor size by approximately 60% compared to control groups .
- Mechanism-Based Approaches : Another review emphasized the importance of structural modifications in enhancing the anticancer potential of oxadiazoles. It noted that hybridization with other pharmacophores could lead to improved selectivity and potency against cancer cells .
Q & A
How can the synthesis of this compound be optimized to improve yield and purity, considering challenges posed by its fluorinated and heterocyclic components?
Answer:
Optimization requires a multi-step approach:
- Precursor selection : Use high-purity 2-methoxyphenyl precursors to minimize side reactions during oxadiazole ring formation .
- Fluorination control : Employ microwave-assisted synthesis to enhance reaction efficiency and reduce decomposition of the fluorinated quinoline core .
- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradient) with recrystallization in ethanol/water to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield enhancement : Conduct kinetic studies to identify rate-limiting steps (e.g., cyclocondensation) and adjust stoichiometric ratios (e.g., 1.2:1 nitrile to hydroxylamine) .
What advanced spectroscopic techniques confirm the structural integrity and regiochemistry of the 1,2,4-oxadiazole ring?
Answer:
- NMR spectroscopy : Analyze - and -NMR for oxadiazole proton signals (δ 8.1–8.3 ppm) and coupling patterns to distinguish 1,2,4-oxadiazole from isomeric forms .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) with ≤2 ppm mass accuracy to confirm the absence of impurities .
- X-ray crystallography : Resolve ambiguities in regiochemistry by determining bond lengths (e.g., C–O vs. C–N distances in the oxadiazole ring) .
How can researchers validate predicted biological activities while addressing discrepancies between computational and empirical results?
Answer:
- Experimental design : Use a tiered approach:
- In silico validation : Compare docking scores (e.g., AutoDock Vina) across multiple protein targets (e.g., kinase inhibitors) .
- In vitro assays : Perform dose-response studies (e.g., IC determination) in cell lines with controlled metabolic activity (e.g., HepG2 for liver metabolism) .
- Data reconciliation : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases between predicted and observed activities .
What methodologies assess the environmental persistence and ecotoxicological impact of this compound?
Answer:
- Environmental fate studies :
- Ecotoxicology :
How should conflicting solubility/stability data under varying pH conditions be resolved?
Answer:
- Controlled solubility assays : Use USP buffers (pH 1.2–7.4) with nephelometry to detect precipitation thresholds .
- Stability profiling : Employ forced degradation studies (heat, light, oxidation) paired with UPLC-PDA to track degradation pathways .
- Data normalization : Account for ionic strength and temperature variations using the van’t Hoff equation to reconcile discrepancies .
What strategies elucidate metabolic pathways in mammalian models, and how can isotopic labeling be applied?
Answer:
- Phase I/II metabolism : Use liver microsomes (human/rat) with NADPH cofactors and UPLC-QTOF-MS to identify hydroxylated or glucuronidated metabolites .
- Isotopic labeling : Synthesize -labeled analogs at the quinoline C-6 position to track metabolic fate via mass spectrometry .
- In vivo studies : Administer -labeled compound to rodents and quantify radioactivity in excreta/tissues (OECD 417) .
What crystallization techniques are suitable for obtaining high-quality single crystals for X-ray studies?
Answer:
- Solvent selection : Screen mixtures (e.g., DMSO/water, chloroform/methanol) using microbatch under oil to optimize crystal growth .
- Temperature gradients : Apply slow cooling (0.1°C/min) from saturated solutions to promote lattice order .
- Additive screening : Introduce trace co-solvents (e.g., diethyl ether) to disrupt amorphous aggregation .
How can structure-activity relationships (SAR) of derivatives be systematically investigated?
Answer:
- Derivative libraries : Synthesize analogs with modifications at the 2-methoxyphenyl (e.g., halogen substitution) and quinoline C-6 positions .
- Biological profiling : Test against a panel of targets (e.g., cancer cell lines, enzyme assays) and correlate substituent effects with activity via 3D-QSAR (CoMFA/CoMSIA) .
- Computational modeling : Map electrostatic potential surfaces (MEP) to identify pharmacophore regions critical for binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
